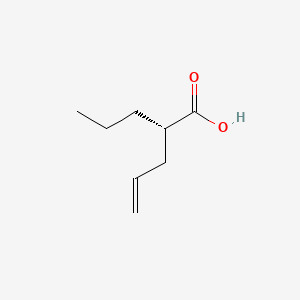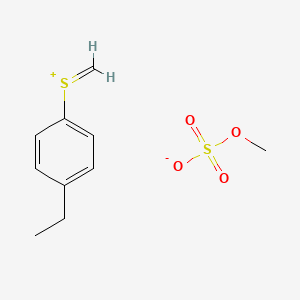
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-chlorophenyl and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- typically involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with various alkyl or aryl isothiocyanates, followed by methylation with dimethyl sulfate . This method yields the desired compound with high efficiency under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise as an antiviral and antibacterial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt vital biological processes in pathogens, leading to their death or reduced virulence.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino isothioureas: These compounds share a similar core structure and exhibit comparable biological activities.
3-(3-Chlorophenyl)-2-phenyl-4(3H)-pyrimidinone: This compound differs by the position of the chlorine atom but has similar chemical properties.
Uniqueness
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.
Propiedades
Número CAS |
89069-63-6 |
|---|---|
Fórmula molecular |
C16H11ClN2O |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H |
Clave InChI |
JGSSFNWRVIIELL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
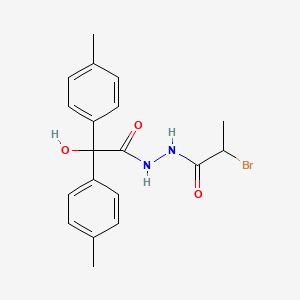
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
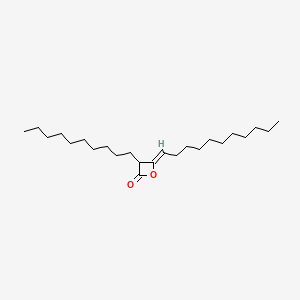



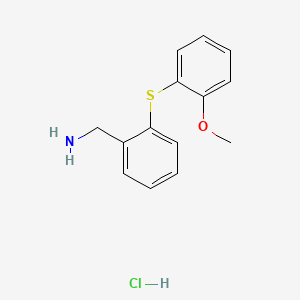
![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

